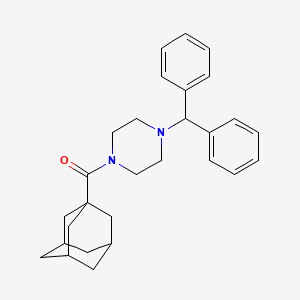

1-(Adamantane-1-carbonyl)-4-(diphenylmethyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Adamantane-1-carbonyl)-4-(diphenylmethyl)piperazine, commonly known as ADMDP, is a chemical compound that has been used in scientific research for several years. It is a piperazine derivative that has been synthesized through various methods and has been found to have several biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Ligand Affinity and Selectivity Improvement

Researchers have investigated analogues of serotonin antagonists, like 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, for their high affinity towards 5-HT1A serotonin receptors. In the quest for improved selectivity, modifications, including the introduction of the adamantane moiety, have been explored. For instance, 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine demonstrated high affinity (Ki = 0.4 nM) towards 5-HT1A receptors with significant selectivity over alpha 1-adrenergic sites, indicating its potential as a selective antagonist (Raghupathi et al., 1991).

Structural Chemistry Insights

The compound 5-(Adamantan-1-yl)-3-[(4-benzylpiperazin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione, featuring an adamantane group, was characterized for its molecular and crystal structure. The study provided insights into its conformation and intermolecular interactions, contributing to the understanding of adamantane derivatives' structural chemistry (El-Emam et al., 2012).

Reactivity and Adsorption Behavior

DFT and MD simulation studies on 3-(adamantan-1-yl)-4-phenyl-1-[(4-phenylpiperazin-yl)methyl]-1H-1,2,4-triazole-5(4H)-thione revealed its local reactive properties, interaction sites with water molecules, and stability indicators. This information is crucial for potential pharmaceutical applications of adamantane derivatives (Al-Ghulikah et al., 2021).

Antimicrobial and Anti-inflammatory Activities

The synthesis of N-Mannich bases from adamantane derivatives and their antimicrobial and anti-inflammatory activities have been explored. These studies highlight the therapeutic potential of adamantane-containing compounds against bacterial infections and inflammation (Al-Abdullah et al., 2014).

Coordination Polymer Engineering

Adamantane-based dicarboxylate has been utilized in the construction of coordination polymers with nickel and cobalt. These polymers exhibit diverse dimensionalities and topologies, offering insights into the design of metal-organic frameworks (MOFs) for various applications (Travis et al., 2017).

Wirkmechanismus

Target of Action

The adamantane-1-carbonyl moiety has been reported to exhibit significant inhibitory potential towards p2x receptors , which are potential therapeutic targets for various neurodegenerative disorders, pain, inflammation, hypertension, and cancer .

Mode of Action

The mode of action of 1-(Adamantane-1-carbonyl)-4-(diphenylmethyl)piperazine involves a noncatalytic adamantane-1-carbonyl directed reaction . This reaction exhibits site exclusivity and good functional group tolerance .

Biochemical Pathways

The compound is involved in the ortho-C–H borylation of diphenylamines using BBr3 as the boron source . The borylation generally occurs at the more electron-rich aromatic ring . The borylated products could be converted to various useful intermediates .

Result of Action

The result of the compound’s action is the production of borylated products that can be converted to various useful intermediates . Additionally, the derived arylation and removal of auxiliary of the product could be achieved in a one-pot fashion .

Eigenschaften

IUPAC Name |

1-adamantyl-(4-benzhydrylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N2O/c31-27(28-18-21-15-22(19-28)17-23(16-21)20-28)30-13-11-29(12-14-30)26(24-7-3-1-4-8-24)25-9-5-2-6-10-25/h1-10,21-23,26H,11-20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXUSZAGTYQNBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C45CC6CC(C4)CC(C6)C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Adamantanyl 4-(diphenylmethyl)piperazinyl ketone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propane-1-sulfonamide](/img/structure/B2965326.png)

![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-[(2R)-1-methylpyrrolidin-2-yl]ethanol](/img/structure/B2965330.png)

![N-(1H-indazol-6-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2965333.png)

![4-(4-methylbenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2965335.png)

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(isoquinolin-1-yl)methanone](/img/structure/B2965337.png)

![N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2965341.png)

![Ethyl 6-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate;dihydrochloride](/img/structure/B2965342.png)